SPL-707

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

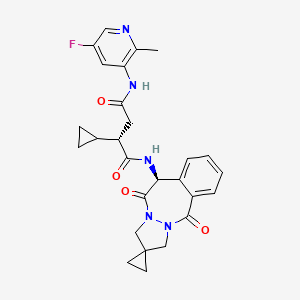

(2S)-2-cyclopropyl-N-[(6S)-5,11-dioxospiro[3,6-dihydro-1H-pyrazolo[1,2-b][2,3]benzodiazepine-2,1'-cyclopropane]-6-yl]-N'-(5-fluoro-2-methylpyridin-3-yl)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28FN5O4/c1-15-21(10-17(28)12-29-15)30-22(34)11-20(16-6-7-16)24(35)31-23-18-4-2-3-5-19(18)25(36)32-13-27(8-9-27)14-33(32)26(23)37/h2-5,10,12,16,20,23H,6-9,11,13-14H2,1H3,(H,30,34)(H,31,35)/t20-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQXBRYTQYYCMW-REWPJTCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)NC(=O)CC(C2CC2)C(=O)NC3C4=CC=CC=C4C(=O)N5CC6(CC6)CN5C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=N1)F)NC(=O)C[C@@H](C2CC2)C(=O)N[C@H]3C4=CC=CC=C4C(=O)N5CC6(CC6)CN5C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Immunomodulatory Action of SPL-707: A Technical Guide to its Mechanism in B Cells

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the mechanism of action of SPL-707, a selective inhibitor of Signal Peptide Peptidase-Like 2a (SPPL2a), with a specific focus on its effects on B lymphocytes. This compound presents a novel approach for the treatment of autoimmune diseases by targeting key cellular processes within B cells.

Core Mechanism of Action: Inhibition of SPPL2a and Induction of B Cell Depletion

This compound is an orally active and selective inhibitor of the intramembrane aspartyl protease SPPL2a.[1][2][3] This enzyme plays a critical role in the development and function of antigen-presenting cells, including B lymphocytes and dendritic cells.[3][4][5] The primary mechanism of action of this compound in B cells involves the inhibition of SPPL2a-mediated cleavage of the CD74 N-terminal fragment (NTF), also known as the p8 fragment.[3][4][5][6]

In the absence of SPPL2a activity, the CD74 NTF accumulates within the cell.[4][5][6] This accumulation is cytotoxic, leading to a reduction in the number of specific B cell populations.[1][3][4][5][6] Pharmacological inhibition of SPPL2a by this compound has been shown to recapitulate the phenotype observed in SPPL2a knockout mice, which exhibit a reduced number of certain B cells and myeloid dendritic cells.[3][4] This targeted depletion of B cells underscores the potential of this compound as an immunomodulatory agent in autoimmune disorders.[1][3][4][7]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound, primarily focusing on its inhibitory activity against SPPL2a and other related proteases.

| Parameter | Species/Target | Value | Reference |

| IC50 | human SPPL2a | 77 nM | [1] |

| IC50 | mouse SPPL2a | 0.18 µM | [1] |

| IC50 | rat SPPL2a | 0.056 µM | [1] |

| IC50 | human SPPL2b | 0.43 µM | [1] |

| IC50 | γ-secretase | 6.1 µM | [1] |

| IC50 | Signal Peptide Peptidase (SPP) | 3.7 µM | [1] |

| In vivo effect | Rodents | Inhibition of CD74/p8 processing at ≤10 mg/kg b.i.d. po | [3][4] |

| In vivo effect | Mice | Reduction in specific B cells and myeloid dendritic cells at ≥10 mg/kg b.i.d. po for 11 days | [3][4] |

Key Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental logic, the following diagrams have been generated using the DOT language.

Detailed Methodologies of Key Experiments

While the provided search results do not contain detailed, step-by-step experimental protocols, the following outlines the likely methodologies for key experiments based on the descriptions.

In Vitro SPPL2a Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against SPPL2a and other proteases.

-

Methodology: A high-throughput in vitro cleavage assay would be employed. This likely involves incubating recombinant human, mouse, or rat SPPL2a with a fluorescently labeled substrate derived from the CD74 p8 fragment. The rate of substrate cleavage is measured by detecting the fluorescence signal. The assay is performed with a range of this compound concentrations to determine the IC50 value. Similar assays would be conducted for SPPL2b, γ-secretase, and SPP to assess selectivity.

In Vivo Inhibition of CD74/p8 Processing in Rodents

-

Objective: To confirm that this compound can inhibit SPPL2a activity in a living organism.

-

Methodology: Female Lewis rats or mice would be administered this compound orally (e.g., 1, 3 mg/kg, b.i.d.). After a specified time, spleens are harvested, and splenocytes are isolated. The level of the CD74/p8 fragment is then quantified using methods such as Western blotting or a specific ELISA to determine the extent of inhibition of its processing.

In Vivo B Cell Depletion Study in Mice

-

Objective: To evaluate the effect of this compound on B cell populations in vivo.

-

Methodology: Mice are treated with this compound (e.g., ≥10 mg/kg, b.i.d.) or a vehicle control orally for a period of 11 days. At the end of the treatment period, spleens and other lymphoid organs are collected. Single-cell suspensions are prepared and stained with a panel of fluorescently labeled antibodies against B cell surface markers (e.g., B220, CD19, IgM, IgD) and markers for other immune cell types. The frequency and absolute number of different B cell subsets are then quantified using flow cytometry.

Conclusion

This compound represents a promising therapeutic candidate for autoimmune diseases through its targeted inhibition of SPPL2a in B cells. Its mechanism of action, centered on the accumulation of the cytotoxic CD74 NTF, leads to a reduction in B cell numbers. The preclinical data, demonstrating a recapitulation of the SPPL2a knockout phenotype, provides a strong rationale for its further development. Future research should focus on elucidating the specific B cell subsets most sensitive to this compound-mediated depletion and the long-term consequences of SPPL2a inhibition on the immune system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Medchemexpress LLC HY-111360 5mg Medchemexpress, this compound CAS:2195361-33-0 | Fisher Scientific [fishersci.com]

The Impact of SPL-707 on Dendritic Cell Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPL-707 is a potent and selective inhibitor of the intramembrane aspartyl protease Signal Peptide Peptidase-Like 2a (SPPL2a). This technical guide provides an in-depth analysis of the core mechanism of this compound and its consequential effects on dendritic cell (DC) populations and function. By inhibiting SPPL2a, this compound leads to the accumulation of the N-terminal fragment (NTF) of the MHC class II invariant chain, CD74 (p8 fragment), which results in a reduction of myeloid dendritic cells. While direct quantitative data on the functional phenotype of the remaining DC population following this compound treatment is limited, this guide synthesizes available data on this compound's pharmacological properties and infers functional consequences from studies on SPPL2a-deficient dendritic cells. This document is intended to serve as a comprehensive resource for researchers in immunology and drug development, providing detailed experimental protocols, quantitative data, and visual representations of the key pathways involved.

Introduction to this compound and its Target, SPPL2a

This compound is a novel, orally active small molecule that selectively inhibits SPPL2a.[1][2] SPPL2a is an intramembrane-cleaving protease that plays a critical role in the development and function of various immune cells, including B cells and dendritic cells.[3][4] One of the key substrates of SPPL2a is the 8-kDa N-terminal fragment (NTF or p8) of the MHC class II invariant chain, CD74.[3][4] The proper processing and clearance of this fragment are essential for the homeostasis of certain immune cell populations.

Mechanism of Action of this compound on Dendritic Cells

The primary mechanism of action of this compound involves the direct inhibition of the proteolytic activity of SPPL2a. This inhibition prevents the cleavage and subsequent degradation of the CD74/p8 fragment within dendritic cells.[1][4] The accumulation of this fragment has been shown to be detrimental to the development and survival of myeloid dendritic cells, leading to a reduction in their numbers.[1][4][5] This targeted reduction of a key antigen-presenting cell population positions this compound as a potential therapeutic agent for autoimmune diseases where these cells play a pathogenic role.[1]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound leading to myeloid dendritic cell reduction.

Quantitative Data on this compound

The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency of this compound (IC50)

| Target | Species | IC50 (µM) | Reference |

| SPPL2a | Human | 0.16 | [6] |

| SPPL2a | Mouse | 0.18 | [6] |

| SPPL2a | Rat | 0.056 | [6] |

| γ-secretase | Not Specified | >10 | [2] |

| SPP | Not Specified | 3.7 | [7] |

| SPPL2b | Not Specified | ~0.48 (3-fold less potent than for SPPL2a) | [7] |

Table 2: Pharmacokinetic Profile of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Clearance (Cl) | 5 mL/min/kg | 10 mg/kg b.i.d. | [6] |

| Oral Bioavailability (F) | 94% | 10 mg/kg b.i.d. | [6] |

| Cmax (after 1h) | 805 nM | 10 mg/kg b.i.d. | [6] |

| Cmax (after 7h) | 421 nM | 10 mg/kg b.i.d. | [6] |

| Plasma Concentration (16h post-dose) | 11.8 nM | 10 mg/kg | [6] |

| Plasma Concentration (16h post-dose) | 136.5 nM | 30 mg/kg | [6] |

Functional Consequences for Dendritic Cells

While direct studies on the functional phenotype of dendritic cells remaining after this compound treatment are not extensively published, research on SPPL2a-deficient mice provides valuable insights into the potential functional alterations.

Studies on bone marrow-derived dendritic cells (BMDCs) from SPPL2a-deficient mice have shown an altered cytokine response upon stimulation with mycobacteria. Specifically, these DCs exhibit:

This suggests that inhibition of SPPL2a by this compound may not only reduce the number of myeloid DCs but also skew the cytokine profile of the remaining cells towards a more pro-inflammatory phenotype in certain contexts.

Furthermore, SPPL2a has been implicated in the intramembrane proteolysis of TNF-α, a process linked to the production of IL-12 in activated human dendritic cells.[8] Therefore, inhibition of SPPL2a by this compound could potentially modulate IL-12 production, a key cytokine in directing Th1 immune responses. However, direct evidence of this with this compound is currently lacking.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

SPPL2a Inhibition Assay (In Vitro)

This protocol is based on the methods described by Velcicky et al., 2018.[2]

Objective: To determine the in vitro potency (IC50) of this compound against SPPL2a.

Materials:

-

HEK293 cells

-

Expression vectors for human SPPL2a and a CD74-based substrate

-

Transfection reagent (e.g., FuGENE HD)

-

This compound

-

DMSO (for compound dilution)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lysis buffer

-

Antibodies for Western blot: anti-CD74 NTF, anti-loading control (e.g., β-actin)

-

Western blot reagents and equipment

Procedure:

-

Co-transfect HEK293 cells with expression vectors for SPPL2a and the CD74 substrate using a suitable transfection reagent.

-

After 24 hours, seed the transfected cells into 96-well plates.

-

Prepare serial dilutions of this compound in DMSO and add to the cells. Include a DMSO-only control.

-

Incubate the cells with the compound for 24 hours.

-

Lyse the cells and collect the protein lysates.

-

Perform Western blot analysis to detect the levels of the uncleaved CD74 NTF.

-

Quantify the band intensities and normalize to the loading control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

In Vivo Pharmacodynamic Assay for CD74/p8 Fragment Accumulation

This protocol is based on the methods described by Velcicky et al., 2018.[2]

Objective: To assess the in vivo inhibition of SPPL2a by this compound through the detection of CD74/p8 fragment accumulation in splenocytes.

Materials:

-

Mice (e.g., C57BL/6)

-

This compound formulated for oral administration

-

Vehicle control

-

Spleen homogenization buffer

-

Protein extraction reagents

-

Antibodies for Western blot: anti-CD74 NTF, anti-loading control

-

Western blot reagents and equipment

Procedure:

-

Administer this compound orally to mice at various doses (e.g., 1, 3, 10, 30 mg/kg) twice daily (b.i.d.).

-

Include a vehicle-treated control group.

-

After the desired treatment period (e.g., 11 days), euthanize the mice at a specific time point after the last dose (e.g., 16 hours).

-

Isolate the spleens and prepare single-cell suspensions.

-

Lyse the splenocytes and extract total protein.

-

Perform Western blot analysis to detect the accumulation of the CD74/p8 fragment.

-

Quantify the band intensities to assess the dose-dependent effect of this compound on SPPL2a inhibition.

Dendritic Cell Cytokine Production Assay

Objective: To measure the production of cytokines by dendritic cells following treatment with this compound and stimulation.

Materials:

-

Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)

-

GM-CSF and IL-4 for DC differentiation

-

This compound

-

Stimulating agent (e.g., LPS, CpG, or heat-killed mycobacteria)

-

Cell culture medium

-

ELISA kits for specific cytokines (e.g., IL-1β, IL-10, IFN-β, IL-12, TNF-α)

Procedure:

-

Generate bone marrow-derived dendritic cells (BMDCs) by culturing bone marrow cells with GM-CSF and IL-4 for 6-8 days.

-

On day 6 or 7, plate the immature DCs in 96-well plates.

-

Pre-treat the DCs with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Add the stimulating agent to the wells.

-

Incubate for 24-48 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Dendritic Cell and T-Cell Co-culture Assay

Objective: To assess the ability of this compound-treated dendritic cells to activate T cells.

Materials:

-

Differentiated dendritic cells

-

This compound

-

Antigen (e.g., ovalbumin)

-

T cells (e.g., from OT-I or OT-II transgenic mice for antigen-specific responses, or allogeneic T cells)

-

Cell proliferation dye (e.g., CFSE)

-

Cell culture medium

-

Flow cytometer

Procedure:

-

Treat dendritic cells with this compound and pulse with the specific antigen.

-

Label T cells with a cell proliferation dye such as CFSE.

-

Co-culture the antigen-pulsed, this compound-treated DCs with the labeled T cells at various DC:T cell ratios.

-

Incubate the co-culture for 3-5 days.

-

Harvest the cells and stain for T-cell surface markers (e.g., CD4, CD8).

-

Analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE dye.

Visualizations

Experimental Workflow for In Vivo this compound Efficacy Study

Caption: Workflow for assessing this compound's in vivo effect on dendritic cells.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of SPPL2a that effectively reduces the number of myeloid dendritic cells in vivo by inducing the accumulation of the CD74/p8 fragment. While its primary effect on DC populations is established, the functional consequences for the remaining dendritic cells are an area requiring further investigation. Based on studies of SPPL2a-deficient mice, it is plausible that this compound could modulate the cytokine secretion profile of dendritic cells, potentially influencing the nature of the downstream immune response. Future research should focus on detailed functional analyses of dendritic cells treated with this compound, including comprehensive cytokine profiling, assessment of maturation marker expression, and T-cell activation capacity. Such studies will be crucial for a complete understanding of the immunomodulatory effects of this compound and its therapeutic potential in autoimmune and inflammatory diseases.

References

- 1. Deficiency of the Intramembrane Protease SPPL2a Alters Antimycobacterial Cytokine Responses of Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of the First Potent, Selective, and Orally Bioavailable Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibitor Displaying Pronounced Immunomodulatory Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sppl2a signal peptide peptidase like 2A [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diazepinone Compounds as Sppl2a Inhibitors for Treating Autoimmune Diseases and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper on (S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a]diazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Available Data on (S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a]diazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide

1. Introduction

This document aims to provide a detailed technical guide on the chemical compound (S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a]diazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide. The core objective is to summarize its properties, associated experimental protocols, and any known signaling pathways to support ongoing and future research and development efforts.

2. Data Availability

A comprehensive search of publicly available scientific databases, including chemical repositories and peer-reviewed literature, was conducted to gather information on the specified compound. The search terms included the full chemical name and any potential aliases or identifiers.

3. Findings

Despite a thorough investigation, no specific data, experimental protocols, or publications directly pertaining to (S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a]diazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide were found. The search results did yield information on structurally related moieties and similar complex chemical structures, but none matched the exact compound requested.

Based on the current available information, it is concluded that (S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a]diazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide is likely a novel compound, a proprietary molecule not yet disclosed in public domains, or a compound with very limited research data available. Therefore, we are unable to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams at this time.

5. Recommendations

For researchers, scientists, and drug development professionals interested in this molecule, the following steps are recommended:

-

Verify the chemical name and any associated identifiers (e.g., CAS number, internal compound ID) for accuracy.

-

Consult proprietary or internal databases that may contain information on this compound if it is part of an ongoing, unpublished research project.

-

Consider initiating foundational research to characterize the compound's physicochemical properties, synthesis, and biological activity.

This report will be updated if and when information regarding this compound becomes publicly available.

The Role of SPPL2a in Autoimmune Disease Pathogenesis: A Technical Guide

An In-depth Examination of Signal Peptide Peptidase-Like 2a as a Key Regulator of Immune Cell Function and a Potential Therapeutic Target in Autoimmunity

Executive Summary

Signal Peptide Peptidase-Like 2a (SPPL2a) has emerged as a critical intramembrane protease in the regulation of the adaptive and innate immune systems. Localized in late endosomes and lysosomes, SPPL2a is essential for the development and function of B lymphocytes and dendritic cells (DCs). Its primary physiological substrate is the N-terminal fragment (NTF) of the MHC class II invariant chain, CD74. Defective SPPL2a-mediated cleavage of the CD74 NTF leads to its accumulation, which in turn disrupts B cell receptor (BCR) signaling, impairs B cell maturation, and leads to a loss of specific DC subsets. This disruption of immune homeostasis strongly implicates SPPL2a in the pathogenesis of autoimmune diseases. This technical guide provides a comprehensive overview of the molecular mechanisms of SPPL2a, its impact on immune cell populations, its role in autoimmune disease models, and detailed experimental protocols for its investigation. The modulation of SPPL2a activity presents a promising therapeutic strategy for a range of B cell-dependent autoimmune disorders.

Introduction to SPPL2a

Signal Peptide Peptidase-Like 2a (SPPL2a) is a GxGD-type aspartyl intramembrane-cleaving protease.[1] It is a member of a family of proteases that cleave their substrates within the plane of the lipid bilayer. SPPL2a is primarily localized to late endosomes and lysosomes of immune cells, particularly B cells and dendritic cells.[2] Its substrates are typically type II transmembrane proteins, where the N-terminus is oriented towards the cytoplasm.

The most well-characterized and physiologically relevant substrate of SPPL2a is the N-terminal fragment (NTF) of the invariant chain (CD74).[3][4] CD74 is a crucial chaperone for MHC class II molecules, guiding their transport and preventing premature peptide loading. Following a series of proteolytic events that release the MHC class II dimer, a final ~8 kDa NTF of CD74 remains embedded in the endosomal membrane. SPPL2a is responsible for the ultimate clearance of this fragment.[3]

The SPPL2a-CD74 Axis in Immune Cell Development

The intramembrane proteolysis of the CD74 NTF by SPPL2a is not merely a degradative process but a critical regulatory step for the proper development and function of key immune cells.

B Lymphocyte Development and Function

SPPL2a is indispensable for B cell maturation beyond the transitional 1 (T1) stage.[3][4] In the absence of SPPL2a activity, the accumulation of the CD74 NTF has profound consequences:

-

Impaired B Cell Receptor (BCR) Signaling: The accumulated CD74 NTF interferes with both tonic and induced BCR signaling pathways. This leads to reduced surface expression of IgM and diminished signal transmission through the BCR and the downstream kinase Syk.[5] The impaired signaling also affects the PI3K/Akt pathway, leading to dysregulation of the transcription factor FOXO1 and increased expression of pro-apoptotic genes.[5]

-

Developmental Arrest: The compromised BCR signaling results in a block in B cell development at the T1 to T2 transition, leading to a significant reduction in mature follicular and marginal zone B cells.[6]

-

Reduced BAFF-R Expression: SPPL2a deficiency has been shown to cause reduced surface expression of the BAFF receptor (BAFF-R), further compromising B cell survival signals.[7]

Dendritic Cell Homeostasis

SPPL2a also plays a vital role in the homeostasis of conventional dendritic cells (cDCs). SPPL2a deficiency leads to a significant reduction in specific cDC subsets, particularly CD11b+ cDCs (equivalent to human cDC2s).[3][6] This depletion is also dependent on the accumulation of the CD74 NTF. The loss of these important antigen-presenting cells can have significant consequences for the initiation of adaptive immune responses. In humans, inherited SPPL2a deficiency leads to mycobacterial disease due to the loss of cDC2s and impaired IFN-γ production.[6]

SPPL2a in the Pathogenesis of Autoimmune Diseases

The central role of SPPL2a in regulating B cell and DC function makes it a highly relevant target in the context of autoimmune diseases, which are often driven by aberrant B cell activation and autoantibody production.

Ankylosing Spondylitis

Studies have shown that a subset of patients with ankylosing spondylitis (AS) exhibit impaired SPPL2a function in their monocytes.[2] This leads to the accumulation of CD74 NTF, which can be presented on the cell surface and recognized by anti-CD74 autoantibodies found in the sera of AS patients, potentially contributing to the inflammatory pathology of the disease.[2]

Systemic Lupus Erythematosus (SLE)

While direct genetic links are still under investigation, the critical role of B cells in SLE pathogenesis suggests that SPPL2a is a promising therapeutic target. Preclinical studies using the MRL/lpr mouse model of lupus have shown that treatment with a Ras inhibitor, which can impact downstream signaling pathways, leads to a decrease in splenocyte proliferation and reduced autoantibody levels.[8] Although not a direct inhibitor of SPPL2a, this highlights the potential of targeting pathways affected by SPPL2a dysfunction. Further studies with specific SPPL2a inhibitors in lupus models like MRL/lpr and NZB/W F1 are warranted to explore the therapeutic potential.

Rheumatoid Arthritis (RA)

In the collagen-induced arthritis (CIA) mouse model of rheumatoid arthritis, both B cells and pro-inflammatory cytokines like TNF-α play a significant role.[9][10] Given that SPPL2a regulates B cell function and can also process TNF-α, targeting SPPL2a could offer a dual benefit in RA by dampening both B cell-mediated autoimmunity and TNF-α-driven inflammation. Studies with SPPL2a inhibitors in the CIA model could provide valuable insights into its therapeutic efficacy.

Other Autoimmune Diseases

The fundamental role of SPPL2a in B cell and DC biology suggests its potential involvement in a wide range of other autoimmune diseases where these cells are implicated, such as Sjögren's syndrome and multiple sclerosis (in the experimental autoimmune encephalomyelitis model).[3][11][12] Further research is needed to elucidate the specific contribution of SPPL2a to the pathogenesis of these conditions.

Quantitative Data on SPPL2a Deficiency

The following tables summarize the quantitative effects of SPPL2a deficiency on immune cell populations in mice.

Table 1: Effect of SPPL2a Deficiency on Splenic B Cell Subsets

| B Cell Subset | Wild-Type (WT) Mice | SPPL2a Knockout (KO) Mice | Reference |

| Transitional 1 (T1) | Similar numbers to WT | Similar numbers to WT | [6] |

| Transitional 2 (T2) | Present | Significantly reduced | [6] |

| Follicular (FO) | Present | Significantly reduced | [6] |

| Marginal Zone (MZ) | Present | Significantly reduced | [6] |

Table 2: Effect of SPPL2a Deficiency on Dendritic Cell Subsets

| DC Subset | Wild-Type (WT) Mice | SPPL2a Knockout (KO) Mice | Reference |

| Myeloid DCs (mDCs) | Present | Significantly reduced | [6] |

| Plasmacytoid DCs (pDCs) | Present | Unchanged | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of SPPL2a.

Western Blot for Detection of CD74 N-Terminal Fragment (NTF)

Objective: To detect the accumulation of the ~8 kDa CD74 NTF in cells lacking SPPL2a activity.

Materials:

-

Cell lysates from wild-type and SPPL2a-deficient B cells or cell lines treated with an SPPL2a inhibitor.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Tris-Tricine SDS-PAGE gels (16%).

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody: Anti-CD74 (N-terminal specific, e.g., In-1 clone).

-

Secondary antibody: HRP-conjugated anti-rat IgG.

-

ECL Western blotting detection reagents.

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Separate 20-30 µg of protein per lane on a 16% Tris-Tricine SDS-PAGE gel. This gel system provides better resolution of low molecular weight proteins.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CD74 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using ECL reagents and image the chemiluminescence. A band at ~8 kDa should be apparent in the SPPL2a-deficient or inhibited samples.[4]

Flow Cytometry for Analysis of B Cell Subsets

Objective: To quantify the different B cell populations in the spleen of wild-type and SPPL2a knockout mice.

Materials:

-

Single-cell suspensions from spleens of wild-type and SPPL2a knockout mice.

-

FACS buffer (e.g., PBS with 2% FBS).

-

Fc block (e.g., anti-CD16/32).

-

Fluorochrome-conjugated antibodies:

-

Anti-B220 (e.g., clone RA3-6B2)

-

Anti-IgM (e.g., clone R6-60.2)

-

Anti-CD21/CD35 (e.g., clone 7G6)

-

Anti-CD23 (e.g., clone B3B4)

-

Anti-CD93 (e.g., clone AA4.1)

-

-

Viability dye (e.g., 7-AAD or propidium iodide).

Procedure:

-

Prepare single-cell suspensions from spleens.

-

Perform red blood cell lysis.

-

Resuspend cells in FACS buffer and count.

-

Stain 1-2 million cells with the viability dye according to the manufacturer's protocol.

-

Block Fc receptors with Fc block for 10-15 minutes on ice.

-

Add the antibody cocktail and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in FACS buffer and acquire on a flow cytometer.

-

Gating Strategy:

-

Gate on live, single cells.

-

Gate on B220+ cells to identify B lymphocytes.

-

Within the B220+ population, identify B cell subsets based on the differential expression of IgM, CD21, CD23, and CD93 (see diagram below).[13]

-

SPPL2a Activity Assay

Objective: To measure the enzymatic activity of SPPL2a.

Methodology: A common method involves co-expressing SPPL2a with a known substrate, such as the CD74 NTF, in a cell line (e.g., HEK293T). The cleavage of the substrate is then monitored by Western blot.

Procedure:

-

Co-transfect HEK293T cells with expression vectors for SPPL2a and a tagged version of the CD74 NTF.

-

As a negative control, transfect cells with the CD74 NTF vector and an empty vector or a vector expressing a catalytically inactive SPPL2a mutant.

-

After 24-48 hours, lyse the cells and perform a Western blot for the tagged CD74 NTF.

-

A reduction in the full-length CD74 NTF band in the presence of active SPPL2a indicates enzymatic activity.[13]

Signaling Pathways and Experimental Workflows

CD74 Processing and SPPL2a-Mediated Cleavage

The following diagram illustrates the sequential processing of CD74 and the critical role of SPPL2a.

Impact of SPPL2a Deficiency on B Cell Receptor Signaling

This diagram depicts how the accumulation of the CD74 NTF in SPPL2a-deficient B cells impairs BCR signaling.

References

- 1. SPPL2A - Wikipedia [en.wikipedia.org]

- 2. Histone deacetylase inhibitors modulate renal disease in the MRL-lpr/lpr mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secreted phospholipase A2 activity in experimental autoimmune encephalomyelitis and multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. The intramembrane protease Sppl2a is required for B cell and DC development and survival via cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 8. Angiotensin AT2 Receptor Stimulation Alleviates Collagen-Induced Arthritis by Upregulation of Regulatory T Cell Numbers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse Models of Autoimmune Diabetes: The Nonobese Diabetic (NOD) Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticytokine treatment of established type II collagen-induced arthritis in DBA/1 mice. A comparative study using anti-TNF alpha, anti-IL-1 alpha/beta, and IL-1Ra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Secreted phospholipase A2 activity in experimental autoimmune encephalomyelitis and multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The intramembrane protease SPPL2a promotes B cell development and controls endosomal traffic by cleavage of the invariant chain - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Immunomodulatory Landscape of SPL-707: A Technical Guide to SPPL2a Target Validation in Immune Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular target and mechanism of action of SPL-707, a selective inhibitor of the intramembrane protease Signal Peptide Peptidase-Like 2a (SPPL2a), within key immune cell populations. This document summarizes critical quantitative data, details experimental methodologies for target validation, and visualizes the intricate signaling pathways affected by this compound, offering a comprehensive resource for researchers in immunology and drug development.

Executive Summary

This compound is a potent and orally bioavailable small molecule inhibitor of SPPL2a, an aspartic protease that plays a crucial role in the development and function of specific immune cells.[1][2][3][4] The primary mechanism of action of this compound involves the inhibition of the intramembrane cleavage of the N-terminal fragment (NTF) of CD74 (the invariant chain), a key substrate of SPPL2a.[2][3][4][5] This inhibition leads to the accumulation of the CD74 NTF, which has been shown to be detrimental to the maturation and survival of B cells and myeloid dendritic cells.[2][3][5] Emerging evidence also points to a role for SPPL2a in processing other immunologically relevant substrates, such as TNFα and Fas Ligand (FasL), suggesting a broader immunomodulatory potential for this compound that may extend to T cells and macrophages.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its interaction with its target, SPPL2a.

Table 1: In Vitro Potency of this compound against SPPL2a and Related Proteases

| Enzyme Target | Species | IC50 | Assay Type | Reference |

| SPPL2a | Human | 77 nM | Not Specified | [6] |

| SPPL2a | Human | 0.16 µM | High Content Imaging Assay | [6][7] |

| SPPL2a | Mouse | 0.18 µM | High Content Imaging Assay | [6][7] |

| SPPL2a | Rat | 0.056 µM | High Content Imaging Assay | [6][7] |

| γ-secretase | Not Specified | 6.1 µM | Not Specified | [6] |

| SPP | Not Specified | 3.7 µM | Not Specified | [6] |

| SPPL2b | Human | 0.43 µM | High Content Imaging Assay | [6] |

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Species | Dose | Dosing Regimen | Key Findings | Reference |

| Rat | 1, 3 mg/kg | b.i.d. | Achieved full inhibition of CD74/p8 processing in spleen. | [6] |

| Rat | 3 mg/kg (p.o.), 1 mg/kg (i.v.) | Single Dose | CL of 6 mL/min·kg, AUC of 8787 h·nM. | [6] |

| Mouse | 3-30 mg/kg | b.i.d. for 11 days | Reduction in B cells and myeloid dendritic cells. | [6] |

| Mouse | 10 mg/kg | b.i.d. | Suitable for sustained exposure. Cmax (1h) = 805 nM, Cmax (7h) = 421 nM. | [7] |

| Mouse | 1, 3, 10, 30 mg/kg | Not Specified | Plasma concentration 16h post-dose: 0, 0.8, 11.8, 136.5 nM, respectively. | [7] |

| Rodents | ≤10 mg/kg | b.i.d. p.o. | Significantly inhibited processing of the SPPL2a substrate CD74/p8 fragment. | [1] |

Core Signaling Pathway and Mechanism of Action

The primary validated target of this compound is SPPL2a. The inhibition of this protease disrupts a critical step in the processing of CD74 in antigen-presenting cells (APCs) like B cells and dendritic cells.

The SPPL2a-CD74 Axis in B Cells and Dendritic Cells

In the classical pathway, the invariant chain (CD74) chaperones MHC class II molecules from the endoplasmic reticulum to endosomal compartments. During this process, CD74 undergoes sequential proteolytic cleavage, leaving a small N-terminal fragment (NTF), also known as p8, embedded in the endosomal membrane. SPPL2a is responsible for the final intramembrane cleavage and degradation of this CD74 NTF.[2]

Inhibition of SPPL2a by this compound leads to the accumulation of the CD74 NTF within these cells.[3][5] This accumulation is toxic and disrupts normal cellular function, leading to an arrest in B cell maturation and a reduction in the number of both B cells and myeloid dendritic cells.[1][2][5]

References

- 1. portlandpress.com [portlandpress.com]

- 2. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Orally Active Hydroxyethylamine Based SPPL2a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. SPPL2a and SPPL2b promote intramembrane proteolysis of TNFalpha in activated dendritic cells to trigger IL-12 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SPPL2A - Wikipedia [en.wikipedia.org]

- 7. d-nb.info [d-nb.info]

SPL-707: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPL-707 is a potent, selective, and orally bioavailable inhibitor of the signal peptide peptidase-like 2a (SPPL2a). SPPL2a is an intramembrane aspartyl protease that plays a crucial role in the adaptive immune system, making it a promising therapeutic target for autoimmune diseases. This document provides a comprehensive overview of the chemical structure and a detailed, step-by-step synthesis of this compound, intended to serve as a technical guide for researchers and professionals in the field of drug development. All quantitative data is presented in structured tables, and experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate key synthetic pathways.

Chemical Structure

This compound, also referred to as compound 40 in some literature, is a complex small molecule with the IUPAC name (S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1][2]diazepine-2,1'-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide[3][4]. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₇H₂₈FN₅O₄ |

| Molecular Weight | 505.54 g/mol |

| CAS Number | 1537032-82-8[1] |

| Appearance | Off-white to white solid |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: a fluoro-tricyclic amine and 5,6-Diazaspiro[2.4]heptane dihydrobromide. These intermediates are then coupled and further modified to yield the final compound. The overall synthetic scheme is depicted below, followed by detailed experimental protocols for each major step.

Synthesis of 5,6-Diazaspiro[2.4]heptane Dihydrobromide (Intermediate 1)

The synthesis of this spirocyclic intermediate begins with cyclopropane-1,1-diyldimethanol.

Step 1: Mesylation of Cyclopropane-1,1-diyldimethanol

To a solution of cyclopropane-1,1-diyldimethanol (25 g, 245 mmol) and triethylamine (136 mL, 979 mmol) in dichloromethane (CH₂Cl₂) (160 mL) at 0 °C, a solution of methanesulfonyl chloride (MsCl) (57.2 mL, 734 mmol) in CH₂Cl₂ (160 mL) is added dropwise[1]. The reaction mixture is stirred and allowed to warm to room temperature.

Step 2: Formation of 5,6-Diazaspiro[2.4]heptane Dihydrobromide

The resulting dimesylate from the previous step is then treated with a solution of hydrazine, followed by the addition of hydrobromic acid to yield the dihydrobromide salt of the diazaspiroheptane.

References

Pharmacological Profile of SPL-707: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPL-707 is a potent, selective, and orally bioavailable small molecule inhibitor of the intramembrane aspartic protease, Signal Peptide Peptidase-Like 2a (SPPL2a).[1][2][3] SPPL2a plays a crucial role in the development and function of antigen-presenting cells, particularly B cells and dendritic cells.[1] By inhibiting SPPL2a, this compound disrupts the processing of the CD74 protein fragment p8, leading to its accumulation. This accumulation ultimately results in a reduction of mature B cells and myeloid dendritic cells, highlighting its potential as a therapeutic agent for autoimmune diseases.[4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activity, and pharmacokinetic properties.

Mechanism of Action

This compound exerts its pharmacological effect through the direct inhibition of SPPL2a. SPPL2a is responsible for the intramembrane cleavage of the N-terminal fragment (NTF) of the type II transmembrane protein CD74 (p8 fragment). Inhibition of SPPL2a by this compound leads to the accumulation of this CD74/p8 fragment within the cell.[1][4] This accumulation has been shown to be detrimental to the maturation and survival of B lymphocytes and myeloid dendritic cells, thereby modulating the adaptive immune response.[4]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | Assay Type | IC50 | Reference |

| SPPL2a | Human | Luciferase Reporter Assay (HEK293) | 77 nM | [2] |

| SPPL2a | Human | High Content Imaging | 0.16 µM | [2] |

| SPPL2a | Mouse | High Content Imaging | 0.18 µM | [1][2] |

| SPPL2a | Rat | High Content Imaging | 0.056 µM | [1][2] |

| SPPL2b | Human | High Content Imaging | 0.43 µM | [2] |

| γ-secretase | Human | Luciferase Reporter Assay (HEK293) | 6.1 µM | [2] |

| SPP | Not Specified | Not Specified | 3.7 µM | [2] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Route | Dose | Value | Unit | Reference |

| Clearance (CL) | IV | 1 mg/kg | 5 | mL/min/kg | [1] |

| Bioavailability (F) | PO | 3 mg/kg | 94 | % | [1] |

| Cmax (after 1h) | PO | 10 mg/kg (b.i.d.) | 805 | nM | [1] |

| Cmax (after 7h) | PO | 10 mg/kg (b.i.d.) | 421 | nM | [1] |

| Plasma Concentration (16h post-dose) | PO | 1 mg/kg | 0 | nM | [1] |

| Plasma Concentration (16h post-dose) | PO | 3 mg/kg | 0.8 | nM | [1] |

| Plasma Concentration (16h post-dose) | PO | 10 mg/kg | 11.8 | nM | [1] |

| Plasma Concentration (16h post-dose) | PO | 30 mg/kg | 136.5 | nM | [1] |

Experimental Protocols

In Vitro SPPL2a Inhibition Assay (Luciferase Reporter Gene Assay)

This assay quantifies the inhibitory activity of this compound on SPPL2a in a cellular context.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are transiently co-transfected with DNA vectors encoding:

-

Human SPPL2a.

-

A substrate construct consisting of the N-terminal fragment of Tumor Necrosis Factor-α (TNFα) fused to Gal4-VP16 (VP16-TNFa(aa1-76)-NTF).

-

A Gal4-luciferase reporter plasmid. Transfection is performed using a suitable reagent such as FuGENE.

-

-

Cell Plating: Following transfection, the cell suspension is diluted and plated into 384-well plates at a density of 10,000 cells per well.

-

Compound Addition: After a 3-hour incubation period, this compound, dissolved in DMSO, is added to the wells in a concentration-response manner (e.g., from 0.3 nM to 10 µM).

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Luminescence Measurement: A luciferase substrate solution (e.g., Bright-Glo) is added to each well. After a 5-minute incubation at room temperature, luminescence is measured using a plate reader.

-

Data Analysis: IC50 values are determined by plotting the normalized luminescence values against the compound concentration.[3][5]

In Vivo Evaluation of SPPL2a Inhibition in Rodents

This protocol assesses the ability of this compound to inhibit SPPL2a in living organisms by measuring the accumulation of the CD74/p8 fragment.

Methodology:

-

Animal Dosing:

-

Mice: Administer single oral doses of this compound (e.g., 1, 3, 10, and 30 mg/kg).

-

Rats (Female Lewis): Administer this compound orally twice daily (b.i.d.) at specified doses (e.g., 1, 3, 10, and 30 mg/kg), with the first dose at 0 hours and the second at 8 hours.

-

-

Sample Collection:

-

Mice: 16 hours after dosing, euthanize the animals and collect splenocytes.

-

Rats: 16 hours after the second dose (24 hours total), collect blood and splenocytes.

-

-

Lysate Preparation: Prepare lysates from the collected splenocytes.

-

Western Blot Analysis:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for the CD74/p8 fragment.

-

Incubate with a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Visualize the protein bands using an appropriate detection system.

-

-

Data Analysis: Quantify the accumulation of the CD74/p8 fragment relative to a loading control.[4][5]

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo efficacy of this compound.

Pharmacokinetics

This compound demonstrates a favorable pharmacokinetic profile in preclinical species. In mice, it exhibits low clearance (5 mL/min/kg) and high oral bioavailability (94%).[1] Following twice-daily oral administration of 10 mg/kg in mice, the maximum plasma concentration (Cmax) was 805 nM after 1 hour and was sustained at 421 nM after 7 hours.[1] The plasma concentrations of this compound were shown to be dose-proportional in mice.[1]

Therapeutic Potential

The potent and selective inhibition of SPPL2a by this compound, coupled with its excellent oral bioavailability, positions it as a promising therapeutic candidate for the treatment of autoimmune diseases.[1] By targeting the maturation of B cells and dendritic cells, this compound offers a novel immunomodulatory approach. Oral dosing of this compound for 11 days in mice at doses of 10 mg/kg (b.i.d.) and higher was sufficient to replicate the phenotype observed in SPPL2a knockout mice, which includes a reduction in specific B cell and myeloid dendritic cell populations.[4]

Conclusion

This compound is a highly selective and orally active inhibitor of SPPL2a with a well-defined mechanism of action and a promising pharmacokinetic profile. Its ability to modulate the immune system by disrupting the maturation of key antigen-presenting cells underscores its potential as a novel therapeutic for autoimmune disorders. Further investigation in relevant disease models is warranted to fully elucidate its clinical potential.

References

The Impact of SPL-707 on CD74/p8 Processing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the selective Signal Peptide Peptidase-Like 2a (SPPL2a) inhibitor, SPL-707, and its specific effects on the processing of the CD74 protein, particularly the generation of the p8 fragment. This compound has emerged as a critical tool for studying the physiological roles of SPPL2a and a potential therapeutic agent for autoimmune diseases. By inhibiting SPPL2a, this compound leads to the accumulation of the N-terminal fragment (NTF) of CD74, also known as the p8 fragment, which has significant downstream consequences on immune cell function, particularly B cells and dendritic cells. This document details the mechanism of action of this compound, provides comprehensive quantitative data on its activity, outlines detailed experimental protocols for its study, and visualizes the key molecular pathways and experimental workflows.

Introduction to CD74 and its Processing

Cluster of Differentiation 74 (CD74), also known as the MHC class II-associated invariant chain (Ii), is a type II transmembrane glycoprotein with multifaceted roles in the immune system. Primarily, it acts as a chaperone for MHC class II molecules, guiding their folding and transport from the endoplasmic reticulum to endosomal compartments where they bind antigenic peptides.[1]

The processing of CD74 is a highly regulated, multi-step process. Following its synthesis, CD74 assembles into trimers. In endosomal compartments, it undergoes sequential proteolytic cleavage by various proteases, which progressively trim the luminal domain of the protein. This process leaves a small peptide fragment called CLIP (class II-associated invariant chain peptide) in the peptide-binding groove of MHC class II molecules. The final step in the degradation of the remaining membrane-anchored N-terminal fragment (NTF) of CD74 is mediated by the intramembrane aspartyl protease, Signal Peptide Peptidase-Like 2a (SPPL2a). This cleavage releases a cytosolic intracellular domain (ICD) and degrades the ~8 kDa NTF, referred to as p8.[2][3]

This compound: A Selective SPPL2a Inhibitor

This compound is a potent and selective, orally bioavailable small molecule inhibitor of SPPL2a.[4] Its inhibitory action on SPPL2a prevents the final cleavage of the CD74 NTF, leading to the accumulation of the p8 fragment within cells.[5] This accumulation has been shown to have profound effects on the development and function of antigen-presenting cells, most notably B cells and myeloid dendritic cells.[6][7]

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the enzymatic activity of SPPL2a. By blocking the active site of this protease, this compound prevents the intramembrane cleavage of the CD74 p8 fragment. This leads to the buildup of p8 within the endosomal/lysosomal compartments of cells that express high levels of CD74, such as B cells and dendritic cells.[8]

dot

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 (nM) | Selectivity vs. SPPL2a | Reference |

| SPPL2a | Human | 77 | - | [8] |

| SPPL2a | Human | 160 | - | [8] |

| SPPL2a | Mouse | 180 | - | [8] |

| SPPL2a | Rat | 56 | - | [8] |

| SPPL2b | Human | 430 | ~3-fold | [8] |

| γ-secretase | Human | 6100 | ~79-fold | [8] |

| SPP | Human | 3700 | ~48-fold | [8] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Unit | Reference |

| Clearance (CL) | 5 | mL/min/kg | [9] |

| Oral Bioavailability (F) | 94 | % | [9] |

| Cmax (10 mg/kg b.i.d.) | [9] | ||

| - 1 hour post-dose | 805 | nM | [9] |

| - 7 hours post-dose | 421 | nM | [9] |

Table 3: In Vivo Effects of this compound on Immune Cell Populations in Mice (11-day oral administration, b.i.d.)

| Dose (mg/kg) | Total B Cells (B220+) in Spleen (% of Vehicle) | Myeloid Dendritic Cells in Spleen (% of Vehicle) | Reference |

| 3 | ~90% | ~60% | [1] |

| 10 | ~40% | ~45% | [1] |

| 30 | ~25% | ~35% | [1] |

| p ≤ 0.05; **p ≤ 0.01; ***p ≤ 0.001 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on CD74/p8 processing.

In Vivo Administration of this compound in Mice

Objective: To assess the in vivo effects of this compound on immune cell populations.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in water)

-

C57BL/6 mice (or other appropriate strain)

-

Oral gavage needles

Procedure:

-

Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL for doses of 3, 10, and 30 mg/kg, respectively, assuming a 10 mL/kg dosing volume).

-

Administer this compound or vehicle to mice via oral gavage twice daily (b.i.d.) for the specified duration (e.g., 11 days).[1]

-

Monitor mice for any adverse effects, such as weight loss.[1]

-

At the end of the treatment period, euthanize the mice and harvest spleens for further analysis (e.g., flow cytometry and western blotting).

dot

Western Blotting for CD74/p8 Accumulation

Objective: To detect and quantify the accumulation of the CD74 p8 fragment in splenocytes following this compound treatment.

Materials:

-

Spleens from treated and control mice

-

RIPA lysis buffer (or similar) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-CD74 (N-terminal specific)

-

Secondary antibody: HRP-conjugated anti-species IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Prepare single-cell suspensions from spleens.

-

Lyse cells in ice-cold lysis buffer containing protease inhibitors.

-

Determine protein concentration using a BCA assay.

-

Normalize protein concentrations for all samples.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-CD74 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the intensity of the p8 band relative to a loading control (e.g., β-actin or GAPDH).[10]

-

Flow Cytometry for B Cell and Myeloid Dendritic Cell Analysis

Objective: To identify and quantify different subsets of B cells and myeloid dendritic cells in the spleen.

Materials:

-

Spleens from treated and control mice

-

Red blood cell lysis buffer

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies (see suggested panel below)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Prepare single-cell suspensions from spleens.

-

Lyse red blood cells.

-

Wash and resuspend cells in FACS buffer.

-

-

Antibody Staining:

-

Stain cells with a cocktail of fluorochrome-conjugated antibodies for 30 minutes on ice, protected from light.

-

-

Data Acquisition:

-

Acquire data on a flow cytometer.

-

-

Data Analysis:

-

Analyze the data using flow cytometry software, applying a gating strategy to identify specific cell populations.

-

Suggested Antibody Panel for Murine Splenic B Cell and Myeloid Dendritic Cell Analysis:

| Marker | Fluorochrome | Cell Type(s) |

| CD45 | e.g., APC-eFluor 780 | All leukocytes |

| B220 (CD45R) | e.g., PE-Cy7 | B cells |

| CD19 | e.g., FITC | B cells |

| IgM | e.g., PerCP-Cy5.5 | B cells |

| IgD | e.g., PE | Mature B cells |

| CD21 | e.g., APC | Follicular and Marginal Zone B cells |

| CD23 | e.g., BV421 | Follicular B cells |

| CD93 | e.g., BV605 | Transitional B cells |

| CD11c | e.g., PE | Dendritic cells |

| MHC Class II | e.g., AF700 | Antigen-presenting cells |

| CD11b | e.g., BV786 | Myeloid cells |

| Ly6C | e.g., APC-Cy7 | Monocytes, some DCs |

| Ly6G | e.g., Pacific Blue | Neutrophils (to exclude) |

| F4/80 | e.g., BV510 | Macrophages (to exclude) |

| Viability Dye | e.g., Zombie Aqua | To exclude dead cells |

dot

Downstream Consequences of CD74/p8 Accumulation

The accumulation of the CD74 p8 fragment due to SPPL2a inhibition is not a benign event. It has been shown to cause several cellular defects, primarily in B cells:

-

Disruption of Endosomal Trafficking: The buildup of p8 within endosomes leads to their enlargement and disrupts the normal trafficking of other molecules, including the B cell receptor (BCR).[11][12]

-

Impaired B Cell Receptor (BCR) Signaling: The altered trafficking and localization of the BCR result in diminished signaling upon antigen binding. This can lead to a failure of B cell activation and maturation.[2]

-

Reduced B Cell Survival and Maturation: The combination of disrupted cellular processes and impaired signaling leads to a block in B cell development, particularly at the transitional-1 (T1) stage, and a reduction in the number of mature B cells.[7]

dot

References

- 1. researchgate.net [researchgate.net]

- 2. B cell survival, surface BCR and BAFFR expression, CD74 metabolism, and CD8− dendritic cells require the intramembrane endopeptidase SPPL2A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Intramembrane Proteases Signal Peptide Peptidase-Like 2a and 2b Have Distinct Functions In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allylation of isatin-derived N-Boc-hydrazones followed by Pd-catalyzed carboamination reaction: an entry to 3-spiro-pyrazolidyl-oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flow cytometric gating for spleen monocyte and DC subsets: differences in autoimmune NOD mice and with acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. Acquisition of murine splenic myeloid cells for protein and gene expression profiling by advanced flow cytometry and CITE-seq - PMC [pmc.ncbi.nlm.nih.gov]

- 8. miltenyibiotec.com [miltenyibiotec.com]

- 9. The Influence of MHC Class II on B Cell Defects Induced by Invariant Chain/CD74 N-Terminal Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Impaired proteolysis by SPPL2a causes CD74 fragment accumulation that can be recognized by anti‐CD74 autoantibodies in human ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signal-peptide-peptidase-like 2a is required for CD74 intramembrane proteolysis in human B cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Immunomodulatory Effects of SPL-707: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SPL-707 is a potent, selective, and orally bioavailable inhibitor of the signal peptide peptidase-like 2a (SPPL2a), an intramembrane aspartic protease.[1] By targeting SPPL2a, this compound disrupts the processing of the CD74 N-terminal fragment (NTF), a critical step in the maturation and function of B cells and myeloid dendritic cells.[1] This targeted disruption leads to a significant reduction in these immune cell populations in vivo, highlighting the potential of this compound as a novel immunomodulatory agent for the treatment of autoimmune diseases. This technical guide provides an in-depth overview of the in vivo immunomodulatory effects of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Core Mechanism of Action: SPPL2a Inhibition

This compound exerts its immunomodulatory effects by specifically inhibiting the enzymatic activity of SPPL2a. SPPL2a is a key protease involved in the intramembrane cleavage of the CD74 (invariant chain) N-terminal fragment (p8).[1] The accumulation of this unprocessed CD74 fragment within B cells and myeloid dendritic cells disrupts their normal development and survival, leading to a reduction in their populations.[1]

Signaling Pathway

The inhibition of SPPL2a by this compound initiates a cascade of intracellular events that ultimately leads to the depletion of specific immune cell populations. The accumulation of the CD74 NTF is the central event that triggers these downstream effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, including its in vitro potency against target proteases and its pharmacokinetic profile in rodents.

Table 1: In Vitro Potency of this compound

| Target Enzyme | Species | IC50 (µM) |

| SPPL2a | Human | 0.16[2] |

| SPPL2a | Mouse | 0.18[2] |

| SPPL2a | Rat | 0.056[2] |

| γ-secretase | Human | 6.1 |

| SPP | Human | 3.7 |

Table 2: Pharmacokinetic Parameters of this compound in Rodents

| Species | Dose | Cmax (nM) | Tmax (h) | AUC (h·nM) | Clearance (mL/min/kg) | Oral Bioavailability (F%) |

| Mouse | 10 mg/kg (p.o., b.i.d.) | 805 (after 1h), 421 (after 7h)[2] | - | - | 5[2] | 94[2] |

| Rat | 3 mg/kg (p.o.) | - | - | 8787 | 6 | - |

Table 3: In Vivo Plasma Concentration of this compound in Mice 16 Hours Post-Dose

| Dose (mg/kg) | Plasma Concentration (nM) |

| 1 | 0[2] |

| 3 | 0.8[2] |

| 10 | 11.8[2] |

| 30 | 136.5[2] |

Experimental Protocols

This section details the methodologies used in the key in vivo studies of this compound.

Animal Models

-

Species: Male C57BL/6 mice and female Lewis rats were used in the primary studies.[1]

-

Housing: Animals were housed under standard laboratory conditions with access to food and water ad libitum.

In Vivo Administration of this compound

-

Formulation: For oral administration, this compound was formulated in a vehicle suitable for oral gavage. A common formulation for similar compounds involves suspension in 0.5% methylcellulose in water.

-

Dosing: this compound was administered orally (p.o.) twice daily (b.i.d.) at doses ranging from 3 to 30 mg/kg for 11 consecutive days.[1]

Quantification of B Cell and Myeloid Dendritic Cell Populations

-

Sample Collection: Spleens were harvested from mice at the end of the treatment period.

-

Cell Suspension Preparation: Single-cell suspensions of splenocytes were prepared by mechanical dissociation of the spleen followed by filtration through a 70 µm cell strainer. Red blood cells were lysed using a suitable lysis buffer.

-

Flow Cytometry:

-

Staining: Splenocytes were stained with a cocktail of fluorescently labeled antibodies to identify B cells and myeloid dendritic cells. A representative antibody panel is provided below.

-

Antibody Panel (Representative):

-

B cells: CD19-FITC, B220-PE

-

Myeloid Dendritic Cells: CD11c-APC, CD11b-PE-Cy7, MHCII-PerCP-Cy5.5

-

-

Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer. Data were analyzed using appropriate software to gate on specific cell populations and quantify their percentages.

-

Pharmacokinetic Analysis

-

Sample Collection: Blood samples were collected from rodents at various time points after oral administration of this compound. Plasma was separated by centrifugation.

-

Sample Preparation: Plasma samples were subjected to protein precipitation, typically with acetonitrile, to extract the drug.

-

UPLC-MS/MS Analysis (Representative Method):

-

Instrumentation: An ultra-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS).

-

Chromatographic Separation: Separation was achieved on a C18 column with a gradient elution using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometric Detection: The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to specifically detect and quantify this compound and its internal standard.

-

Quantification: A standard curve was generated using known concentrations of this compound in plasma to quantify the drug concentration in the study samples.

-

Summary and Future Directions

This compound is a promising immunomodulatory compound that demonstrates potent and selective inhibition of SPPL2a, leading to a reduction in B cell and myeloid dendritic cell populations in vivo. Its favorable oral bioavailability and pharmacokinetic profile in preclinical models support its potential for development as a therapeutic for autoimmune diseases. Further research should focus on evaluating the efficacy of this compound in relevant animal models of autoimmune disease, exploring its long-term safety profile, and investigating its impact on a broader range of immune cell subsets and functions.

References

Methodological & Application

Application Notes and Protocols for SPL-707 in Mouse Models of Arthritis

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPL-707 is a potent and selective inhibitor of the signal peptide peptidase-like 2a (SPPL2a), an intramembrane aspartyl protease.[1][2] SPPL2a plays a crucial role in the function of antigen-presenting cells, such as B cells and dendritic cells, by processing the CD74 p8 fragment.[1][2][3] Inhibition of SPPL2a leads to an accumulation of this CD74 fragment, which in turn results in a reduction of specific B cells and myeloid dendritic cells.[2][3][4] Given the central role of these immune cells in the pathogenesis of rheumatoid arthritis, this compound presents a promising therapeutic candidate for autoimmune diseases. These application notes provide a detailed protocol for the in vivo administration of this compound in a collagen-induced arthritis (CIA) mouse model, a widely used preclinical model for rheumatoid arthritis.

While direct studies of this compound in arthritis models are not yet published, this document synthesizes known dosing and pharmacokinetic data of this compound with a standard CIA protocol to propose a robust experimental design.

Mechanism of Action Signaling Pathway

The proposed mechanism of action for this compound in the context of arthritis involves the inhibition of SPPL2a, leading to a downstream immunomodulatory effect.

Caption: Proposed signaling pathway of this compound in arthritis.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic data for this compound in mice, which informs the proposed dosing regimen.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Reference |

| Clearance (Cl) | 5 mL/min/kg | [1] |

| Oral Bioavailability (F) | 94% | [1] |

| Cmax (10 mg/kg b.i.d.) | 805 nM (1h post-dose) | [1] |

| Cmax (10 mg/kg b.i.d.) | 421 nM (7h post-dose) | [1] |

Table 2: In Vivo Dose-Response of this compound in Mice

| Dose (mg/kg) | Dosing Schedule | Plasma Concentration (16h post-dose) | Observed Effect | Reference |

| 1 | b.i.d. | 0 nM | - | [1] |

| 3 | b.i.d. | 0.8 nM | - | [1] |

| 10 | b.i.d. | 11.8 nM | Recapitulates Sppl2a knockout phenotype | [2][4] |

| 30 | b.i.d. | 136.5 nM | Inhibition of CD74/p8 processing | [1] |

Experimental Protocols

I. Collagen-Induced Arthritis (CIA) Model

This protocol describes the induction of arthritis in susceptible mouse strains, such as DBA/1J.

Materials:

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

0.1 M Acetic Acid

-

Syringes and needles

-

Male DBA/1J mice (8-10 weeks old)

Procedure:

-

Preparation of Collagen Emulsion:

-

Dissolve Bovine Type II Collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.

-

On the day of immunization, emulsify the collagen solution with an equal volume of CFA (for the primary immunization) or IFA (for the booster immunization) by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed. A stable emulsion is confirmed if a drop does not disperse in water.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Prepare the CII/IFA emulsion as described in step 1.

-

Inject 100 µL of the CII/IFA emulsion intradermally at a site proximal to the initial injection.

-

-

Monitoring and Scoring of Arthritis:

-

Begin daily monitoring for the onset of arthritis from day 21.

-

Score the severity of arthritis for each paw based on a scale of 0-4:

-

0 = No evidence of erythema or swelling.

-

1 = Subtle erythema or localized edema.

-

2 = Easily identified erythema and edema.

-

3 = Significant erythema and edema encompassing the entire paw.

-

4 = Maximum inflammation with joint rigidity.

-

-

The maximum arthritis score per mouse is 16.

-

II. Administration of this compound

This proposed protocol is based on the known effective doses of this compound for achieving immunomodulation in mice.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

Procedure:

-

Dosing Groups:

-

Group 1: Vehicle control

-

Group 2: this compound (e.g., 10 mg/kg)

-

Group 3: this compound (e.g., 30 mg/kg)

-

Group 4: Positive control (e.g., methotrexate)

-

-

Dosing Regimen:

-

Begin administration of this compound or vehicle at the time of the booster immunization (Day 21) or upon the first signs of arthritis.

-

Administer the assigned treatment orally, twice daily (b.i.d.), for the duration of the study. A dose of 10 mg/kg b.i.d. has been shown to be suitable for sustained exposure.[1]

-

-

Outcome Measures:

-

Continue daily arthritis scoring.

-

Measure paw thickness using calipers.

-

At the end of the study, collect blood for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-CII antibodies.

-

Harvest joints for histological analysis of inflammation, pannus formation, and bone erosion.

-

Collect spleens to analyze B cell and dendritic cell populations via flow cytometry.

-

Experimental Workflow Diagram

Caption: Experimental workflow for testing this compound in a CIA mouse model.

References

- 1. Impaired proteolysis by SPPL2a causes CD74 fragment accumulation that can be recognized by anti‐CD74 autoantibodies in human ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Collagen-Induced Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing SPL-707 to Probe B Cell Function In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPL-707 is a potent and selective inhibitor of the intramembrane aspartyl protease, Signal Peptide Peptidase-Like 2a (SPPL2a). Contrary to being a B cell activator, this compound serves as a critical tool for investigating the roles of SPPL2a in B lymphocyte development, maturation, and survival. Pharmacological inhibition of SPPL2a by this compound leads to the accumulation of the N-terminal fragment (NTF or p8 fragment) of CD74 (the invariant chain). This accumulation disrupts B cell homeostasis, ultimately resulting in a reduction of mature B cell populations.[1][2] These application notes provide detailed protocols for utilizing this compound in vitro to study its inhibitory effects on B cell proliferation and survival, and to analyze the underlying mechanism of CD74 NTF accumulation.

Mechanism of Action

This compound targets SPPL2a, a key enzyme in the proteolytic processing of CD74. In antigen-presenting cells like B cells, CD74 acts as a chaperone for MHC class II molecules. For its proper turnover, CD74 undergoes sequential cleavage. The final step is the intramembrane cleavage of the CD74 NTF by SPPL2a. Inhibition of SPPL2a by this compound blocks this cleavage, leading to the accumulation of the CD74 NTF within the cell. This accumulation is cytotoxic and impairs B cell receptor (BCR) signaling, reduces BAFF receptor expression, and ultimately leads to a block in B cell maturation and a decrease in B cell survival.[2][3][4][5]

Quantitative Data

The following tables summarize the inhibitory activity and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Species | IC₅₀ (nM) | Assay Type | Reference |

| SPPL2a | Human | 77 | High Content Imaging | [6] |

| SPPL2a | Human | 160 | High Content Imaging | [6] |

| SPPL2a | Mouse | 180 | High Content Imaging | [6] |

| SPPL2a | Rat | 56 | High Content Imaging | [6] |

Table 2: Selectivity of this compound